Technical Guide: Physicochemical Properties of 2-Chloro-3-methoxybenzaldehyde
Technical Guide: Physicochemical Properties of 2-Chloro-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-3-methoxybenzaldehyde (CAS No. 54881-49-1). The information is compiled to support research and development activities, offering readily accessible data and standardized experimental methodologies.
Chemical Identity and Physical Properties
2-Chloro-3-methoxybenzaldehyde is a substituted aromatic aldehyde, a versatile intermediate in organic synthesis. Its core physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][3] |
| CAS Number | 54881-49-1 | [1][4] |
| Appearance | White to light yellow or green powder/crystal | |
| Melting Point | 53-60 °C (literature values vary) | |
| Boiling Point | 260 °C | N/A |
| Density | 1.244 g/cm³ | N/A |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. |
Experimental Characterization Workflow
The physical and spectroscopic characterization of a chemical standard like 2-Chloro-3-methoxybenzaldehyde follows a logical workflow to confirm its identity and purity. The following diagram illustrates this general process.
Caption: Workflow for the physicochemical characterization of a chemical compound.
Experimental Protocols
The following are detailed, standardized methodologies for determining the key physical properties of solid organic compounds like 2-Chloro-3-methoxybenzaldehyde.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
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Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 1-2 mm.
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath apparatus (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).
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Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
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Reporting: The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method for Solids with Low Melting Points)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
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Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.
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Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
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Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
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Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. The heat is then removed.
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Measurement: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.
Density Measurement (Volume Displacement Method)
Objective: To determine the mass of the substance per unit volume.
Methodology:
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Mass Measurement: A sample of the solid is accurately weighed using an analytical balance.
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Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate, or an inert solvent). The initial volume is recorded.
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Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
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Final Volume: The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the solid sample.
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Calculation: The density is calculated by dividing the mass of the sample by its measured volume.
Solubility Determination
Objective: To qualitatively or quantitatively assess the solubility of the compound in various solvents.
Methodology:
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Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.
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Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
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Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
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Observation: The mixture is observed to determine if the solid has completely dissolved. If not, the process can be repeated with gentle heating.
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Reporting: Solubility is reported qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL) for each solvent tested.
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO): A singlet around δ 9.8-10.5 ppm. - Aromatic protons: Three protons in the aromatic region (δ 7.0-8.0 ppm), likely showing complex splitting patterns due to their positions relative to the chloro, methoxy, and aldehyde groups. - Methoxy protons (OCH₃): A singlet for the three protons around δ 3.9-4.1 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm. - Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the chlorine, methoxy group, and aldehyde group will have characteristic chemical shifts. - Methoxy carbon (OCH₃): A signal around δ 55-60 ppm. |
| Infrared (IR) | - C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. - C-H stretch (aldehyde): Two characteristic medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. - C-O stretch (aromatic ether): A strong band around 1250-1300 cm⁻¹. - C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. - Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z 170, with a characteristic M+2 isotope peak at m/z 172 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. - Fragmentation: Common fragmentation patterns would include the loss of the aldehyde proton (M-1), the methoxy group (M-31), and the chlorine atom (M-35). |
Safety and Handling
Researchers should consult the full Safety Data Sheet (SDS) before handling this compound. General safety precautions include:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
